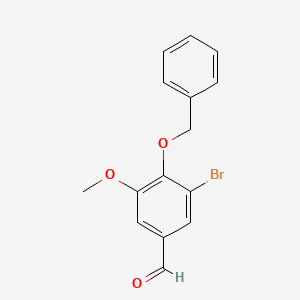

4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde involves strategic reactions including O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving an overall yield of 82.26%. Optimal conditions for these reactions have been identified, ensuring efficient production of the target compound (Lu Yong-zhong, 2011).

Molecular Structure Analysis

Molecular structure studies reveal precise configurations and angles between the molecular bonds. For instance, the benzohydrazide molecule in related compounds shows an E configuration about the C=N bond, with the dihedral angle between benzene rings being notably small, indicating a flat molecular structure that could influence reactivity and interaction with other molecules (Guo-Biao Cao, 2009).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming complex compounds. These reactions often involve condensation processes, yielding new imine compounds with distinct molecular structures and properties. Such reactions are crucial for the synthesis of novel organic compounds for further application in chemical research (Zeliha Hayvalı et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as melting points, solubility, and crystalline structure, are pivotal for its application in synthesis and formulation. Crystallographic analysis aids in understanding the solid-state structure, providing insights into the compound's stability and reactivity under various conditions.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with other chemical groups, stability under different conditions, and the potential for undergoing various chemical transformations, are essential for its application in synthetic chemistry. Studies focusing on its reactivity patterns, interaction with catalysts, and involvement in coupling reactions offer valuable information for its practical use in organic synthesis (J. Nokami et al., 1998).

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

- Synthesis Variations : Otterlo et al. (2004) reported on the bromination of 3-hydroxybenzaldehyde, leading to the formation of various brominated benzaldehyde derivatives, including 2-bromo-3-hydroxybenzaldehyde, which is structurally similar to 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde. This demonstrates alternative pathways in synthesizing brominated benzaldehydes (Otterlo et al., 2004).

- Synthesis Optimization : Yong-zhong (2011) synthesized 4-benzyloxy-2-methoxybenzaldehyde, a compound related to this compound, demonstrating the efficiency of certain synthesis pathways, such as the O-alkylation reaction and Vilsmeier-Hack reaction (Lu Yong-zhong, 2011).

Application in Drug Design and Anticancer Activity

- Drug Scaffold Potential : Vanucci-Bacqué et al. (2014) discussed the synthesis of a complex phenolic diaryl ether using Ullmann coupling conditions. This study highlighted the potential of benzyl ether derivatives, closely related to this compound, as scaffolds in drug design (Vanucci-Bacqué et al., 2014).

- Anticancer Activity : Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives and evaluated their anticancer activity against the HL-60 cell line. This research underscores the potential application of compounds like this compound in cancer treatment (Chin-Fen Lin et al., 2005).

Advances in Synthesis Methods

- Ultrasonic Assisted Synthesis : Dubey and Gogate (2014) explored the synthesis of 4-benzyloxy-3-methoxybenzaldehyde using ultrasonic irradiations, indicating advancements in synthesis techniques that could be applicable to similar compounds (Sumit Dubey & P. Gogate, 2014).

Molecular Docking Investigations

- Electronic and Structural Properties : Ghalla et al. (2018) conducted a study on 4-methoxybenzaldehyde, analyzing its electronic and structural properties, which can be relevant for understanding the behavior of similar compounds in molecular docking investigations (H. Ghalla et al., 2018).

Propriétés

IUPAC Name |

3-bromo-5-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBCOPLQBMQCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350144 | |

| Record name | 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2556-04-9 | |

| Record name | 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)

![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)